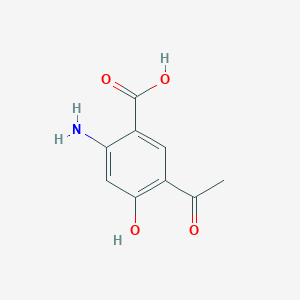

5-Acetyl-2-amino-4-hydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Acetyl-2-amino-4-hydroxybenzoic acid is a chemical compound with the molecular formula C9H9NO4 and a molecular weight of 195.17206 . It is a main product offered by several chemical companies .

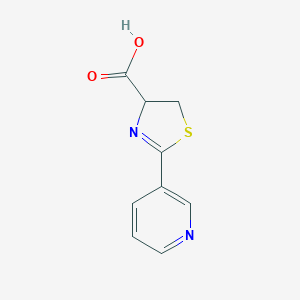

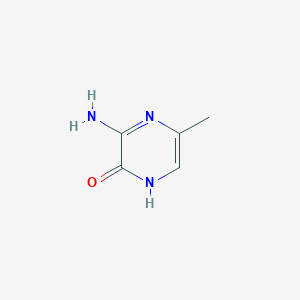

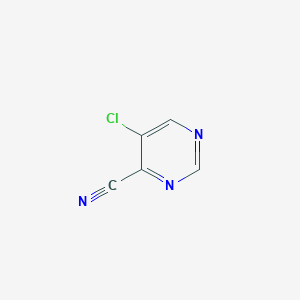

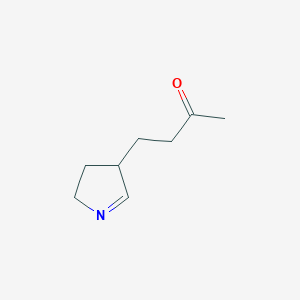

Molecular Structure Analysis

The molecular structure of 5-Acetyl-2-amino-4-hydroxybenzoic acid consists of nine carbon atoms, nine hydrogen atoms, one nitrogen atom, and four oxygen atoms . The InChI key is RFJGMYWLVDNFMT-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

5-Acetyl-2-amino-4-hydroxybenzoic acid has a boiling point of 456.1ºC at 760mmHg and a density of 1.454g/cm3 .

Scientific Research Applications

Computational Chemistry

The compound’s structure can be used in computational models to predict the behavior of similar molecules. Programs like Amber and GROMACS utilize such compounds to simulate molecular dynamics, which is crucial for understanding the interactions at the molecular level .

Each of these fields offers a unique perspective on the applications of 5-Acetyl-2-amino-4-hydroxybenzoic acid, demonstrating the compound’s versatility and importance in scientific research. The information provided here is based on the compound’s chemical properties and potential applications as inferred from available data .

Safety and Hazards

According to the safety data sheet, 5-Acetyl-2-amino-4-hydroxybenzoic acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Mechanism of Action

Target of Action

It is structurally similar to aminosalicylic acid , which targets Mycobacterium tuberculosis .

Mode of Action

Aminosalicylic acid, a structurally similar compound, inhibitsfolic acid synthesis . It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Biochemical Pathways

Related compounds like hydroxybenzoic acids are involved in the biosynthesis of phenolic compounds present in foods .

Pharmacokinetics

The compound’s boiling point is456.1ºC at 760mmHg, and its density is 1.454g/cm3 .

Action Environment

When handling 5-Acetyl-2-amino-4-hydroxybenzoic acid, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. The formation of dust and aerosols should be avoided, and non-sparking tools should be used .

properties

IUPAC Name |

5-acetyl-2-amino-4-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-4(11)5-2-6(9(13)14)7(10)3-8(5)12/h2-3,12H,10H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJGMYWLVDNFMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C(=C1)C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379568 |

Source

|

| Record name | 5-acetyl-2-amino-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-2-amino-4-hydroxybenzoic acid | |

CAS RN |

115651-29-1 |

Source

|

| Record name | 5-acetyl-2-amino-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzamide, N-[2-(4-morpholinyl)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B40548.png)

![2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol](/img/structure/B40555.png)